molecular formula C24H17N3O3 B2884681 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide CAS No. 922075-79-4

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B2884681
CAS No.: 922075-79-4
M. Wt: 395.418
InChI Key: GGTNCXNQEGATTD-UHFFFAOYSA-N
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Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a complex organic compound characterized by its benzofuran and oxadiazole functional groups

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells , indicating that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others.

Result of Action

Given the biological activities exhibited by benzofuran derivatives , it is likely that this compound has significant effects at the molecular and cellular levels. These could potentially include inhibition of cell growth and proliferation, modulation of oxidative stress responses, and inhibition of viral replication, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the cyclization of 2-aminobenzofuran with appropriate reagents to form the oxadiazole ring. Subsequent acylation with diphenylacetyl chloride completes the synthesis.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzofurans or oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide has shown potential as an antimicrobial and antitumor agent. Its bioactivity has been studied in various biological assays.

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an anti-inflammatory and analgesic agent. Its mechanism of action involves interaction with specific molecular targets, which can modulate biological pathways.

Industry: In the industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various products.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

  • Oxadiazole derivatives: Compounds containing the oxadiazole ring are structurally related and often possess comparable properties.

Uniqueness: N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide stands out due to its combination of benzofuran and oxadiazole rings, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c28-22(21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)25-24-27-26-23(30-24)20-15-18-13-7-8-14-19(18)29-20/h1-15,21H,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTNCXNQEGATTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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